Unii-WZ3M888W59
Overview
Description
ortho-Methylfentanyl (hydrochloride): is a synthetic opioid that bears a structural resemblance to fentanyl. It is a potent mu-opioid receptor agonist and is categorized as an opioid. This compound is regulated as a Schedule I substance in the United States and is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-Methylfentanyl involves the reaction of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide with hydrochloric acid to form the hydrochloride salt. The synthetic route typically involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) for solubility .
Industrial Production Methods: the synthesis would likely involve standard organic synthesis techniques and stringent regulatory oversight to ensure compliance with legal requirements .
Chemical Reactions Analysis
Types of Reactions: ortho-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
ortho-Methylfentanyl is primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use as an analgesic, although its high potency and risk of abuse limit its clinical applications.
Industry: Utilized in forensic toxicology to detect and analyze opioid-related substances in biological samples
Mechanism of Action
ortho-Methylfentanyl exerts its effects by binding to mu-opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Additionally, opioids inhibit the release of vasopressin, somatostatin, insulin, and glucagon .
Comparison with Similar Compounds
ortho-Methylfentanyl is structurally similar to other fentanyl analogs, including:
- meta-Methylfentanyl
- para-Methylfentanyl
- 3-Methylfentanyl
- 2-Fluoroacetylfentanyl
- 2-Methylacetylfentanyl
Uniqueness: ortho-Methylfentanyl is unique due to the position of the methyl group on the aromatic ring, which influences its pharmacological properties and potency. While it shares similarities with other fentanyl analogs, its specific structure results in distinct interactions with opioid receptors and varying degrees of potency .
Properties
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h4-12,21H,3,13-18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLFNZFPVQGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036722 | |
Record name | 2'-Methylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-53-4 | |
Record name | 2-Methylfentanyl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Methylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLFENTANYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ3M888W59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.